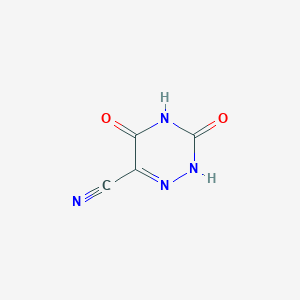

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Description

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a heterocyclic compound featuring a triazine core with ketone groups at positions 3 and 5 and a nitrile substituent at position 4. This scaffold is highly versatile in medicinal chemistry due to its ability to undergo diverse functionalization at positions 2 and 4, enabling the development of derivatives with tailored pharmacological properties. The compound’s reactivity is influenced by electron-withdrawing groups (e.g., nitrile and ketones), which enhance its participation in nucleophilic substitutions and coupling reactions. Notably, its derivatives, such as resmetirom (MGL-3196), have advanced to clinical use as thyroid hormone receptor-beta agonists for treating non-alcoholic steatohepatitis (NASH) .

Properties

CAS No. |

88796-54-7 |

|---|---|

Molecular Formula |

C4H2N4O2 |

Molecular Weight |

138.08 g/mol |

IUPAC Name |

3,5-dioxo-2H-1,2,4-triazine-6-carbonitrile |

InChI |

InChI=1S/C4H2N4O2/c5-1-2-3(9)6-4(10)8-7-2/h(H2,6,8,9,10) |

InChI Key |

BVMWROFZSRBWNR-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=NNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with hydrazine, followed by oxidation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Cyclocondensation Reactions

These derivatives undergo nucleophilic aromatic substitution (NAS) with activated aryl halides or phenols under basic conditions. For example:

-

Reaction with dichloropyridazine (11) :

Condensation with potassium tert-butoxide in dimethylacetamide (140°C, overnight) yields intermediates like 19a–c (20–49% yields). Subsequent Jones oxidation (CrO₃/H₂SO₄) or TEMPO-mediated oxidation converts alcohols to ketones (e.g., 20–22 ) .

Chloropyridazine Hydrolysis

Treatment with sodium acetate in acetic acid (100°C) converts chloropyridazines (e.g., 12a–b ) to pyridazinones (13–14 ) .

Nitrile Hydrolysis

-

Under mild conditions (NaOH, H₂O/EtOH, reflux), the nitrile group hydrolyzes to carboxylic acids (e.g., 5 → 6 ) .

-

Acidic hydrolysis (HCl, glacial acetic acid) removes protecting groups while preserving the nitrile .

Oxidation and Reduction

-

Oxidation : Jones reagent oxidizes benzylic alcohols to ketones (e.g., 37 → 38 ) .

-

Reduction : DIBAL-H reduces esters to alcohols (e.g., 34 ) .

Diazotization and Coupling

Diazotization of 30 (NaNO₂/HCl, 0°C) followed by copper bromide treatment generates aryl bromides. Subsequent palladium-catalyzed carbonylation in methanol yields methyl esters (e.g., 31 ) .

Cyclization and Tautomerism

Heating hydrazones (e.g., 3 ) in ethanol/water induces cyclization to 6-azaisocytosines (4 ), which exhibit tautomerism between imino (4-A ) and amino (4-B ) forms. NMR studies confirm temperature-dependent equilibrium .

Alkylation and Acylation

-

Alkylation : Phenacyl bromide reacts with 4g to form 6-imino-3-oxo-triazinoquinazolines (10 ) .

-

Acylation : Acetic anhydride protects alcohols as acetates (e.g., 23 ) .

Table 1: Representative Reactions and Yields

Table 2: Tautomeric Forms of 6-Azaisocytosines

| Tautomer | Conditions | Key NMR Signals (δ, ppm) | Dominance |

|---|---|---|---|

| 4-A | DMSO-d₆, 25°C | 8.2 (NH), 7.0 (NH) | Major |

| 4-B | DMSO-d₆, 80°C | 7.25 (NH₂, 2H) | Minor |

Key Findings

-

Selective Reactivity : The nitrile group resists hydrolysis under mild acidic conditions but converts to carboxylic acids under basic or prolonged heating .

-

Liver-Targeting Modifications : Substituents like isopropyl pyridazinone enhance liver selectivity by improving THR-β binding and reducing off-target effects .

-

Tautomer-Driven Stability : The imino tautomer (4-A ) is stabilized by intramolecular hydrogen bonding, influencing further reactivity .

Scientific Research Applications

Scientific Research Applications

Thyroid Hormone Receptor β Agonists

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile derivatives are utilized as selective thyroid hormone receptor β (THR-β) agonists . Thyroid hormones influence lipid levels primarily through THR-β in the liver, while adverse effects are mediated by thyroid hormone receptor α (THR-α) . Selective THR-β agonists based on 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile have demonstrated promising results in treating hyperlipidemia and non-alcoholic steatohepatitis .

Examples of THR-β selective agonists:

- MGL-3196: Also known as Lanifibranor, MGL-3196 is a THR-β selective agonist that is 28-fold selective for THR-β over THR-α in functional assays . Studies have shown that MGL-3196 exhibits an excellent safety profile and decreases LDL cholesterol and triglycerides .

- Sobetirome (GC-1): Sobetirome was shown to lower cholesterol levels and reduce LDL cholesterol without negative cardiac effects in hypothyroid mice .

- Eprotirome (KB2115): Eprotirome is a modestly THR-β-selective thyromimetic displaying hepatic-selective uptake . Clinical studies have shown that eprotirome treatment reduces serum cholesterol and ApoB without side effects .

Insecticides and Acaricides

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine compounds can be used as insecticides and acaricides .

- Sobetirome (GC-1) Clinical Trial: A randomized, double-blind, placebo-controlled study showed lipid-lowering effects with both single and multiple doses of sobetirome . LDL cholesterol levels decreased by up to 22% in patients receiving a single dose and up to 41% in the 2-week multiple-dose study . No extrahepatic effects were observed .

- Eprotirome (KB2115) Clinical Trials: Clinical phase II trials were conducted with eprotirome, either as monotherapy or as a supplement to statin therapy . Results showed significant reductions in serum concentrations of ApoB and lipoprotein(a) (Lp(a)) .

Mechanism of Action

The mechanism of action of 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Resmetirom stands out for its clinical relevance, featuring a pyridazinyloxy group and dichlorophenyl substituents that enhance receptor binding and metabolic stability .

2-(4-Chlorophenyl) derivatives are simpler analogs used as intermediates for further functionalization via Mitsunobu alkylation or Chan-Lam coupling .

Halogenated derivatives (e.g., 2,6-difluoro) exhibit reduced commercial viability due to toxicity or instability .

Thiazolo-triazine hybrids (11a/b) demonstrate expanded bioactivity via fused thiazole rings, though their applications remain pre-clinical .

Key Observations:

Resmetirom’s low solubility is addressed via formulation optimization (e.g., amorphous solid dispersions) .

Thiazolo-triazines (11a/b) show moderate antimicrobial and cytotoxic activity, likely due to the electron-deficient triazine core enhancing DNA intercalation or enzyme inhibition .

Stability varies significantly: Halogenated derivatives degrade under oxidative conditions, while Mitsunobu-modified analogs retain stability under physiological pH .

Patent and Commercial Landscape

- Resmetirom dominates the patent landscape, with claims covering polymorphs, co-crystals, and methods of use (e.g., WO2021/00241) .

Biological Activity

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, commonly referred to as MGL-3196 , has garnered significant attention in the field of medicinal chemistry due to its selective agonistic activity on thyroid hormone receptor β (THR-β). This compound is particularly relevant in the context of treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and other liver-related conditions.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 192.19 g/mol

- CAS Number : 4315-71-3

MGL-3196 operates primarily through its interaction with THR-β, which is predominantly expressed in the liver. This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis. The binding affinity of MGL-3196 for THR-β is approximately 28-fold higher than that for THR-α, minimizing potential side effects associated with cardiac function that can occur with non-selective thyroid hormone therapies .

Clinical Trials and Research Findings

- Lipid Metabolism : In clinical studies involving healthy volunteers, MGL-3196 demonstrated a significant reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides at doses of 50 mg or higher over a two-week period .

- NASH Treatment : MGL-3196 has shown promise in treating NASH by improving liver fat content without adversely affecting the central thyroid axis. In a phase II clinical trial, subjects treated with MGL-3196 exhibited a notable decrease in hepatic fat compared to placebo .

- Safety Profile : The compound has been reported to have an excellent safety profile in both animal models and human trials, with adverse events being predominantly mild to moderate .

Case Studies

Several case studies have documented the efficacy of MGL-3196 in managing liver diseases:

| Study | Population | Treatment Duration | Results |

|---|---|---|---|

| Phase II Trial | NASH Patients (n=78) | 12 weeks | -32.9% hepatic fat reduction vs. -10.4% placebo (p<0.0001) |

| Phase III Trial | NASH Patients (n=2000) | Ongoing | Evaluating long-term safety and efficacy of daily administration |

Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclocondensation reactions. For example, refluxing precursors in acetic anhydride/acetic acid with sodium acetate as a catalyst yields derivatives with moderate-to-high efficiency (68–91%) . Key factors affecting yield include:

- Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance reactivity.

- Catalysts : Sodium acetate accelerates cyclization .

- Temperature : Reflux conditions (100–120°C) are critical for ring closure .

Q. Table 1: Comparative Synthesis Data

| Method | Yield (%) | Melting Point (°C) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation | 68–91 | 210–273 | Acetic anhydride, reflux | |

| Glyoxal-mediated closure | 57 | 268–269 | Ethanol, 12 h reflux |

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Answer:

- ¹H/¹³C NMR : Signals at δ 2.24–2.37 ppm (CH₃ groups) and δ 98–171 ppm (aromatic carbons, carbonyls) confirm substituents and heterocyclic backbone .

- IR : Peaks at 2,200–2,219 cm⁻¹ (C≡N stretch) and 1,719–1,719 cm⁻¹ (C=O) are diagnostic .

- MS : Molecular ion peaks (e.g., m/z 386, 403) align with calculated molecular weights .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for derivatives of this compound?

Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches can predict energetically favorable intermediates and transition states. For example, ICReDD’s integrated approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error cycles .

Q. Key steps :

Pathway simulation : Identify low-energy routes for cyclization.

Data-driven optimization : Use machine learning to prioritize high-yield conditions .

Q. How should researchers address contradictions in reported spectroscopic data for triazine derivatives?

Answer: Discrepancies in NMR/IR data often arise from:

- Solvent effects : DMSO vs. CDCl₃ shifts proton signals .

- Crystallinity : Amorphous vs. crystalline forms alter peak resolution .

- Methodology : Ensure consistent calibration and internal standards. Cross-validate with X-ray crystallography when possible .

Case Study :

Compound 11a showed δ 7.94 ppm (=CH) in DMSO-d₆, while analogous derivatives in CDCl₃ exhibited upfield shifts due to solvent polarity .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Answer:

Q. How can factorial design improve reaction optimization for this compound?

Answer: A 2³ factorial design (variables: temperature, catalyst loading, solvent ratio) can systematically identify interactions between parameters. For example:

Q. Table 2: Example Factorial Design Parameters

| Variable | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 10 |

| Solvent ratio | 1:1 | 3:1 |

Q. What strategies enhance crystallinity for X-ray diffraction studies of triazine derivatives?

Answer:

- Slow evaporation : Use DMF/water mixtures (1:3) to promote single-crystal growth .

- Seeding : Introduce microcrystals to induce homogeneous nucleation .

- Temperature gradient : Gradual cooling from 80°C to 25°C reduces lattice defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.